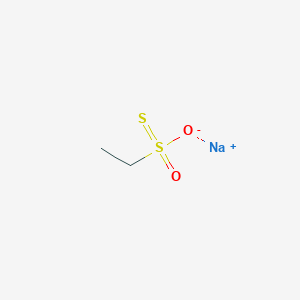![molecular formula C26H36NaO6PS B1324538 Natrium-2'-(Dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-Biphenyl]-3-sulfonat-Hydrat CAS No. 1049726-96-6](/img/structure/B1324538.png)
Natrium-2'-(Dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-Biphenyl]-3-sulfonat-Hydrat
Übersicht
Beschreibung
sSPhos, also known as sulfonated SPhos, is a chiral, bifunctional phosphine ligand. It was first synthesized by Stephen L. Buchwald and his team in 2005. This compound is particularly notable for its water solubility and its effectiveness in catalyzing various organic reactions, including the Suzuki-Miyaura coupling reaction .
Wissenschaftliche Forschungsanwendungen
sSPhos has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
SSPhos, also known as Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate, is primarily used as a ligand in palladium-catalyzed reactions . The primary target of SSPhos is the palladium catalyst, where it forms a complex with the metal and influences its reactivity .
Mode of Action
SSPhos interacts with the palladium catalyst through its phosphine group, forming a complex that can participate in various chemical reactions . The sulfonate group in SSPhos can engage in electrostatic interactions with a phenolate substrate via its associated alkali metal cation . This interaction can influence the selectivity of the reaction .
Biochemical Pathways
It has been demonstrated to be effective in palladium-catalyzed allylic alkylation reactions . These reactions are versatile methods for carbon-carbon bond formation, which is a fundamental process in organic synthesis .
Result of Action
The use of SSPhos in palladium-catalyzed reactions can lead to the formation of new chemical compounds. For example, it has been used in the synthesis of highly enantioenriched spirocyclohexadienones . The exact molecular and cellular effects would depend on the specific compounds synthesized using SSPhos as a ligand.
Action Environment
The action, efficacy, and stability of SSPhos can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency of SSPhos in palladium-catalyzed reactions can be affected by the nature of the base used in the reaction . Additionally, the steric bulk around the sulfonate group in SSPhos is responsible for the high enantioselectivity in certain reactions .
Biochemische Analyse
Biochemical Properties
sSPhos plays a crucial role in biochemical reactions by acting as a ligand that stabilizes palladium complexes. It interacts with enzymes and proteins involved in catalytic processes, particularly those that facilitate cross-coupling reactions. The compound’s phosphine group binds to palladium, forming a stable complex that enhances the reactivity and selectivity of the catalyst. This interaction is essential for the efficient formation of carbon-carbon bonds in organic synthesis .
Cellular Effects
The effects of sSPhos on various types of cells and cellular processes are primarily related to its role in catalysis. In cellular environments, sSPhos can influence cell function by participating in reactions that modify cellular metabolites. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of sSPhos in catalytic reactions can lead to the formation of bioactive compounds that affect cellular processes .
Molecular Mechanism
At the molecular level, sSPhos exerts its effects through binding interactions with palladium and other biomolecules. The phosphine group of sSPhos coordinates with palladium, forming a complex that facilitates catalytic reactions. This complex can activate or inhibit enzymes involved in the reaction, leading to changes in gene expression and metabolic pathways. The electrostatic interactions between sSPhos and substrates also play a role in its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sSPhos can change over time due to its stability and degradation. sSPhos is generally stable under standard laboratory conditions, but its activity can decrease over extended periods or under harsh conditions. Long-term studies have shown that sSPhos maintains its catalytic activity for several hours, but prolonged exposure to high temperatures or reactive chemicals can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of sSPhos in animal models vary with different dosages. At low doses, sSPhos is generally well-tolerated and effective in catalyzing reactions without significant adverse effects. At high doses, sSPhos can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the catalytic activity of sSPhos increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
sSPhos is involved in metabolic pathways that include the formation and modification of organic compounds. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The presence of sSPhos in these pathways can enhance the efficiency of catalytic processes, leading to the production of desired compounds with high selectivity and yield .
Transport and Distribution
Within cells and tissues, sSPhos is transported and distributed through interactions with transporters and binding proteins. These interactions help localize sSPhos to specific cellular compartments where it can exert its catalytic effects. The distribution of sSPhos within cells is crucial for its activity, as it needs to be in proximity to the enzymes and substrates involved in the reactions it catalyzes .
Subcellular Localization
The subcellular localization of sSPhos is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. sSPhos is often found in areas of the cell where catalytic reactions occur, such as the cytoplasm and organelles involved in metabolism. Its localization is essential for its function, as it needs to be in the right place to interact with the necessary biomolecules .
Vorbereitungsmethoden
sSPhos is synthesized through a multi-step process. Initially, SPhos is sulfonated using sulfuric acid, followed by treatment with sodium hydroxide to yield the sodium salt of sulfonated SPhos . The enantiopure form of sSPhos can be obtained through diastereoselective recrystallization of its racemic mixture as its quinidinium salt .
Analyse Chemischer Reaktionen
sSPhos is involved in several types of chemical reactions, primarily as a ligand in palladium-catalyzed processes. It is particularly effective in:
Suzuki-Miyaura Coupling: This reaction forms biaryl compounds through the coupling of aryl halides with aryl boronic acids.
Arylative Phenol Dearomatization:
Allylic Alkylation: sSPhos serves as a ligand in palladium-catalyzed asymmetric allylic alkylation, facilitating the formation of chiral carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
sSPhos is unique due to its water solubility and its ability to facilitate a wide range of palladium-catalyzed reactions. Similar compounds include:
SPhos: The parent compound of sSPhos, used in similar reactions but lacks water solubility.
TADDOL-derived Chiral Phosphoramidites: Used in asymmetric catalysis but with different structural features and applications.
P-Chiral Biaryl Monophosphine Ligands: Another class of ligands used in palladium-catalyzed reactions, but with different steric and electronic properties.
sSPhos stands out due to its unique combination of water solubility, chiral properties, and effectiveness in a broad range of catalytic reactions.
Eigenschaften
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049726-96-6, 870245-75-3 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1049726-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the chiral ligand sSPhos compared to other chiral ligands used in arylative phenol dearomatization?
A1: Unlike many chiral ligands used in arylative phenol dearomatization that require specific tailoring for different scaffolds, sSPhos demonstrates broad generality. This sulfonated ligand can effectively promote the formation of various enantioenriched spirocyclohexadienones and other scaffolds that previously required different chiral ligands. [, ] This versatility is attributed to its ability to engage in electrostatic interactions with the phenolate substrate through its associated alkali metal cation, a concept termed "electrostatically-directed palladium catalysis". []
Q2: What are the advantages of using sSPhos in aqueous solutions compared to other ligands?
A3: sSPhos, when used as its tetrabutyl ammonium salt, exhibits excellent solubility in water. [] This property makes it highly effective for cysteine S-arylation in aqueous environments, enabling the modification of peptides and proteins under benign and physiologically relevant conditions without requiring organic cosolvents. []
Q3: Can you provide examples of specific applications where sSPhos has shown promise?
A3: sSPhos has proven successful in various applications, including:
- Asymmetric Arylative Phenol Dearomatization: Synthesis of enantioenriched spirocyclohexadienones and other complex scaffolds. []
- Palladium-Catalyzed Asymmetric Allylic Alkylation: Highly enantioselective formation of C-C bonds. []
- Enantioselective Suzuki–Miyaura Coupling: Construction of axially chiral biphenols with high enantiomeric excess. []
- Cysteine Bioconjugation: Chemoselective modification of cysteine-containing proteins and peptides in aqueous media. []
- DNA-Encoded Libraries (DELs) Synthesis: Efficient Suzuki-Miyaura cross-coupling reactions of DNA-conjugated aryl iodides with diverse boronic acids in aqueous conditions, facilitating DEL construction for drug discovery. []
- Sustainable Heck-Cassar-Sonogashira Cross-Coupling: Highly efficient and recyclable catalyst system in a green solvent/base mixture, demonstrating high turnover numbers (up to 2375) and enabling the telescoped synthesis of Erlotinib. [, ]
Q4: Are there any limitations or challenges associated with using sSPhos?
A4: While sSPhos exhibits broad utility, it's crucial to consider potential limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)



